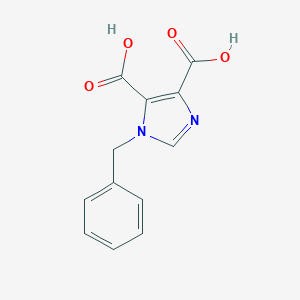

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid

Beschreibung

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid is a substituted imidazole derivative featuring a benzyl group at the N1 position and two carboxylic acid groups at the 4- and 5-positions of the heterocyclic ring. Imidazole-4,5-dicarboxylic acid derivatives are widely utilized in coordination chemistry, catalysis, and drug discovery due to their dual N/O donor capabilities and tunable electronic properties .

Eigenschaften

IUPAC Name |

1-benzylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-11(16)9-10(12(17)18)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNLMFUDZWLQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195020 | |

| Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42190-83-0 | |

| Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042190830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

The most direct route to 1-benzyl-1H-imidazole-4,5-dicarboxylic acid involves the hydrolysis of 1-benzylimidazole-4,5-dicarbonitrile. This method, reported by Delest et al. (2004), utilizes aqueous sodium hydroxide under controlled heating to convert the nitrile groups into carboxylic acids.

Reaction Conditions and Mechanism

The reaction is conducted by refluxing 1-benzylimidazole-4,5-dicarbonitrile with a stoichiometric excess of sodium hydroxide in aqueous solution. Heating at elevated temperatures (typically 80–100°C) for 2 hours facilitates the hydrolysis of both nitrile moieties. The mechanism proceeds through intermediate amidoxime formation, followed by further hydrolysis to the dicarboxylic acid.

Yield and Purification

This single-step process achieves a high yield of 94%, with purification involving simple crystallization from the reaction mixture. The product is isolated as a crystalline solid with a purity exceeding 96%, as confirmed by high-performance liquid chromatography (HPLC).

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaOH Concentration | 2–3 M | Maximizes conversion |

| Temperature | 80–100°C | Accelerates hydrolysis |

| Reaction Time | 2 h | Prevents over-degradation |

Alkylation of Dimethyl 1H-Imidazole-4,5-dicarboxylate

Step 1: N-Benzylation

Dimethyl 1H-imidazole-4,5-dicarboxylate is reacted with benzyl chloride or bromide in the presence of a base such as potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at 50–120°C for 3–24 hours, facilitating nucleophilic substitution at the imidazole nitrogen.

Step 2: Ester Hydrolysis

The resulting dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate is treated with a strong base (e.g., NaOH) to hydrolyze the ester groups to carboxylic acids. This step typically requires heating in aqueous or alcoholic media, with yields dependent on the efficiency of the alkylation step.

Challenges and Optimization

The alkylation step is sensitive to steric and electronic effects, necessitating precise control of reaction time and temperature. Patent data for analogous compounds report yields of 40–50% for the alkylation step, with potential losses during hydrolysis reducing the overall efficiency.

Table 2: Comparison of Alkylation Conditions

| Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|

| Solvent | DMF | Enhances solubility |

| Temperature | 80–100°C | Balances reaction rate and side reactions |

| Base | K2CO3 (2–3 eq) | Facilitates deprotonation |

Comparative Analysis of Methods

Efficiency and Practicality

The hydrolysis route (Method 1) offers superior yield (94%) and simplicity, making it preferable for large-scale synthesis. However, the limited commercial availability of 1-benzylimidazole-4,5-dicarbonitrile may necessitate in-situ preparation of the nitrile precursor. In contrast, Method 2 employs widely available starting materials but suffers from lower overall yields due to multi-step complexity.

Scalability and Cost

Method 1’s single-step process reduces purification costs and time, whereas Method 2 requires sequential reactions with intermediate isolation steps. The use of DMF in Method 2 also raises environmental and safety concerns, complicating industrial adoption.

Emerging Methodologies and Innovations

Catalytic Approaches

Recent patent literature hints at catalytic methods for imidazole functionalization, though none specifically target the benzyl derivative. For example, palladium-catalyzed cross-coupling could theoretically introduce the benzyl group, but such approaches remain unexplored for this compound.

Green Chemistry Considerations

Efforts to replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in alkylation reactions are ongoing. Additionally, catalytic hydrolysis using immobilized enzymes could improve the sustainability of Method 1, though no studies have yet applied this to nitrile hydrolysis .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The benzyl group or the carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview : Compounds derived from 1-benzyl-1H-imidazole-4,5-dicarboxylic acid have been evaluated for their antibacterial and antifungal properties.

Case Study : A study conducted on various derivatives of imidazole-4,5-dicarboxylic acid demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated that certain derivatives exhibited inhibitory zones greater than 25 mm, showcasing their efficacy against resistant strains .

| Compound | Activity Type | Inhibitory Zone (mm) |

|---|---|---|

| 5a | Antibacterial | >25 |

| 6a | Antifungal | Significant |

Antiviral Properties

Overview : The antiviral potential of imidazole derivatives has been a focus of research, particularly against viruses such as dengue and yellow fever.

Case Study : Research highlighted that specific imidazole derivatives demonstrated high inhibitory activity against the dengue virus with an EC50 value of 0.93 µM. This suggests that modifications to the imidazole core can enhance antiviral potency .

| Compound | Virus Target | EC50 (µM) |

|---|---|---|

| 15a | Dengue Virus | 0.93 |

| 20a | Yellow Fever Virus | 1.85 |

Anticoccidial Applications

Overview : The compound has shown promise in veterinary medicine, particularly as an anticoccidial agent in poultry.

Case Study : A patent disclosed the synthesis of novel derivatives of imidazole-4,5-dicarboxamide with significant anticoccidial effects against Eimeria species that exhibit resistance to existing drugs. These derivatives were found to be effective in preventing coccidiosis in chickens, addressing a critical need in poultry health management .

| Derivative | Target Coccidia | Effectiveness |

|---|---|---|

| R1 = n-propyl | Eimeria tenella | High Resistance |

| R2 = 4-chlorobenzyl | Eimeria maxima | Effective |

Anticancer Potential

Overview : Imidazole derivatives have been implicated in cancer research due to their ability to inhibit various cancer cell lines.

Case Study : A library of imidazole-4,5-dicarboxamides was synthesized and screened for antiproliferative activity against HL-60 cells. Some compounds displayed significant cytotoxic effects, indicating their potential as chemotherapeutic agents .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 | 10 |

| Compound B | HL-60 | 15 |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of these compounds is crucial for optimizing their efficacy. Modifications to the benzyl group or the carboxylic acid moieties can significantly influence biological activity.

Wirkmechanismus

The mechanism of action of 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . Additionally, the compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

Key Differences :

- The non-substituted 1-H-imidazole-4,5-dicarboxylic acid shows higher acidity, critical for proton-transfer catalysis. Benzyl substitution may reduce acidity, limiting its utility in acid-driven reactions .

Key Differences :

- Pyrrole-2,5-dicarboxylic acids, however, show anti-inflammatory effects via ERK/JNK pathways, suggesting possible overlap .

Biologische Aktivität

1-Benzyl-1H-imidazole-4,5-dicarboxylic acid (CAS Number: 42190-83-0) is a heterocyclic compound notable for its unique structure, which includes a benzyl group and two carboxylic acid moieties attached to an imidazole ring. This configuration imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₀N₂O₄

- Molecular Weight : 246.22 g/mol

- Melting Point : 168-175 °C

- LogP : 0.09

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, enhancing its role in catalysis and coordination chemistry. Additionally, the carboxylic acid groups may facilitate hydrogen bonding and ionic interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, effective against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells. For instance, derivatives of imidazole compounds have been reported to exhibit significant cytotoxicity against multiple human cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth in human cancer cell lines | |

| Antioxidant | Potential to reduce oxidative stress |

Case Studies

-

Anticancer Activity Evaluation :

A study investigated the anticancer effects of various imidazole derivatives including this compound. The compound demonstrated an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma cells (OVXF 899), highlighting its potential as a therapeutic agent in oncology . -

Mechanistic Insights :

Another research project explored the mechanism by which imidazole derivatives induce apoptosis in cancer cells. The study found that these compounds could increase reactive oxygen species (ROS) levels, leading to DNA damage and subsequent cell death . This mechanism underscores the importance of further investigations into the structure-activity relationship (SAR) of such compounds.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid, and what analytical methods validate its purity?

- Methodological Answer : A common synthesis involves functionalizing the imidazole-4,5-dicarboxylic acid scaffold. For example, esterification of the carboxylic acid groups can be achieved using ethanol and concentrated sulfuric acid, followed by benzylation at the N1 position via nucleophilic substitution . Key validation steps include:

- Elemental Analysis : Confirms molecular formula with deviations <±0.4% .

- Spectroscopy :

- IR : Stretching bands at ~2634 cm⁻¹ (S-H) and ~3395 cm⁻¹ (N-H) in intermediates .

- ¹H-NMR : Signals at δ12.31 (S-H) and δ10.93 (N-H) for benzimidazole derivatives .

- ¹³C-NMR : Peaks at δ151.93 (N=C-N) and aromatic carbons (δ116–130) .

Q. How is the crystal structure of this compound derivatives resolved, and what intermolecular interactions are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used, with hydrogen atoms refined as riding atoms (C–H = 0.93 Å, N–H = 0.86 Å, O–H = 0.82 Å). Key findings include:

- Intramolecular Hydrogen Bonding : Stabilizes planar imidazole rings .

- Intermolecular Dimerization : Carboxylic acid groups form dimers via O–H···O interactions, influencing packing .

- Disordered Water Molecules : Observed in channels of coordination polymers (e.g., in lanthanide MOFs) .

Advanced Research Questions

Q. What strategies optimize the use of this compound as a ligand in lanthanide-based metal-organic frameworks (MOFs)?

- Methodological Answer : The ligand’s rigidity and dual carboxylate groups enable 3D frameworks. Key strategies include:

- Coligand Synergy : Oxalate bridges link 2D [Ln(Pimda)] layers into 3D networks with 1D channels .

- Lanthanide Choice : Tb³⁺ and Eu³⁺ enhance luminescence; Sm³⁺ and Dy³⁺ improve magnetic anisotropy .

- Table : MOF Properties by Lanthanide

| Ln³⁺ Ion | Framework Dimensionality | Notable Property |

|---|---|---|

| Eu³⁺ | 3D | Red luminescence |

| Tb³⁺ | 3D | Green emission |

| Dy³⁺ | 3D | SMM behavior |

Q. How do substituents on the imidazole ring affect proton conductivity in MOFs?

- Methodological Answer : Substituents like benzyl groups alter hydrogen-bonding networks. For example:

- H3PhIDC (2-phenyl derivative): Enhances hydrophobicity, reducing water stability but improving anhydrous proton conduction .

- H3PyIDC (2-pyridyl derivative): Facilitates zwitterionic pathways via pyridinium-carboxylate interactions .

Contradictions arise in humidity-dependent conductivity: Some MOFs degrade in water, while others (e.g., oxalate-pillared frameworks) retain structure .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported hydrogen-bonding patterns of imidazole-4,5-dicarboxylic acid derivatives?

- Methodological Answer : Variations arise from crystallization conditions (solvent, temperature) and substituent effects. For example:

Q. What biological activities are associated with this compound derivatives, and how are these evaluated?

- Methodological Answer : Limited studies suggest:

- Antimicrobial Screening : Hydrazinyl derivatives are tested via agar diffusion against E. coli and S. aureus .

- Cytotoxicity Assays : MTT tests on breast cancer cell lines (e.g., MDA-MB-231) reveal IC₅₀ values >50 μM, indicating low potency without structural optimization .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Spectral Data

| Intermediate | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| 1-Benzylimidazole | 3395 (N-H) | 12.31 (S-H) | 151.93 (N=C-N) |

| Esterified Derivative | 1730 (C=O ester) | 4.20 (CH₂CH₃) | 165.2 (C=O) |

Table 2 : MOF Performance Metrics

| MOF Composition | Proton Conductivity (S/cm) | Stability in H₂O | Application |

|---|---|---|---|

| [Eu₂(Hpimda)₂(ox)]ₙ | 1.2×10⁻³ (98% RH) | No | Luminescent sensor |

| [Tb₂(Hpimda)₂(ox)]ₙ | 8.7×10⁻⁴ (98% RH) | No | Magnetic cooling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.